3-methoxy-7-methyl-10-(2-naphthyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
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Overview
Description
3-methoxy-7-methyl-10-(2-naphthyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound belonging to the class of furochromenes This compound is characterized by its unique structure, which includes a naphthyl group, a methoxy group, and a benzo-furo-chromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-7-methyl-10-(2-naphthyl)-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method involves the condensation of a naphthyl aldehyde with a suitable furochromene precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as piperidine, in a solvent like ethanol . The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-7-methyl-10-(2-naphthyl)-5H-benzo[c]furo[3,2-g]chromen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
3-methoxy-7-methyl-10-(2-naphthyl)-5H-benzo[c]furo[3,2-g]chromen-5-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-methoxy-7-methyl-10-(2-naphthyl)-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, its structural features allow it to interact with DNA or proteins, potentially leading to anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-9-methoxy-7-methyl-5H-furo[3,2-g]chromen-5-one
- 5-methyl-3-(2-naphthyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid
- 3-Hydroxy-1-[(4-methoxy-7-oxo-7H-furo[3,2-g]chromen-9-yl)oxy]-3-methylbutanoic acid
Uniqueness
3-methoxy-7-methyl-10-(2-naphthyl)-5H-benzo[c]furo[3,2-g]chromen-5-one stands out due to its unique combination of functional groups and structural features. The presence of the naphthyl group and the benzo-furo-chromene core imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H18O4 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
3-methoxy-7-methyl-10-naphthalen-2-yl-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C27H18O4/c1-15-25-22(24(14-30-25)18-8-7-16-5-3-4-6-17(16)11-18)13-21-20-10-9-19(29-2)12-23(20)27(28)31-26(15)21/h3-14H,1-2H3 |
InChI Key |
ZKZYDUNHNVLVIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC=C3C4=CC5=CC=CC=C5C=C4)C6=C(C=C(C=C6)OC)C(=O)O2 |
Origin of Product |
United States |
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